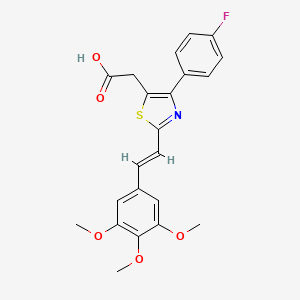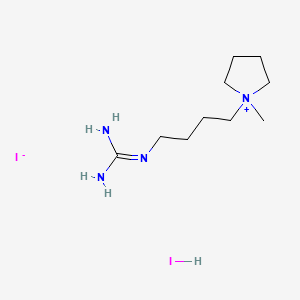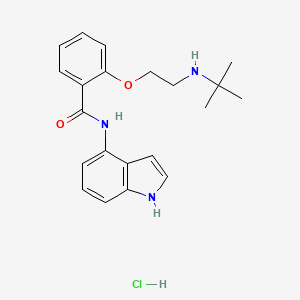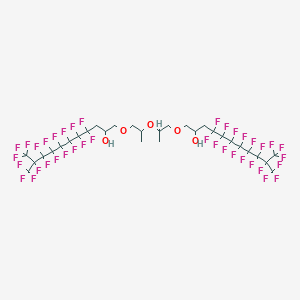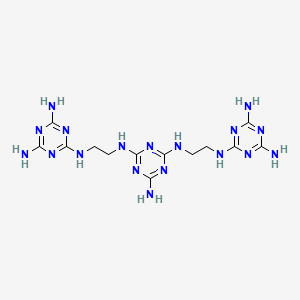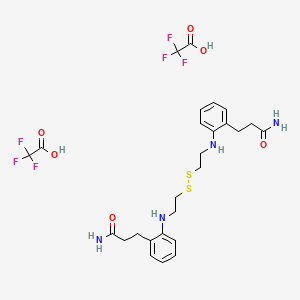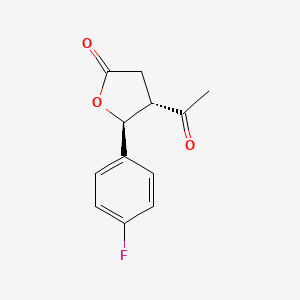
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- is a synthetic organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a furanone ring with acetyl and p-fluorophenyl substituents, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The acetyl and p-fluorophenyl groups are introduced through substitution reactions, often using reagents such as acetyl chloride and p-fluorobenzene.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to cellular receptors to modulate biological responses.
Signal Transduction: Affecting intracellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the fluorine substituent.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-chlorophenyl)-: Contains a chlorine substituent instead of fluorine.
Uniqueness
The presence of the p-fluorophenyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-fluorophenyl)-, (E)- may impart unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.
Propiedades
Número CAS |
88220-93-3 |
|---|---|
Fórmula molecular |
C12H11FO3 |
Peso molecular |
222.21 g/mol |
Nombre IUPAC |
(4S,5S)-4-acetyl-5-(4-fluorophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11FO3/c1-7(14)10-6-11(15)16-12(10)8-2-4-9(13)5-3-8/h2-5,10,12H,6H2,1H3/t10-,12-/m1/s1 |
Clave InChI |
ZCULCUOXYAKBHY-ZYHUDNBSSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=C(C=C2)F |
SMILES canónico |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzenesulfonamido)-4,5-dimethylphenyl]benzenesulfonamide](/img/structure/B12724338.png)
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
